molecular formula C21H14O2S B3870230 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- CAS No. 65439-00-1

2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)-

Cat. No.: B3870230
CAS No.: 65439-00-1
M. Wt: 330.4 g/mol
InChI Key: DCLCIRCBFWLRQD-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by a pyran-2-one core structure with phenyl and thienyl substituents. Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and atom economy. For instance, a one-pot synthesis can be performed using substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions, which are favored for their high yields, short reaction times, and low cost. The use of green reaction conditions is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require catalysts such as palladium or copper complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For instance, it may inhibit enzymes involved in inflammation or microbial growth, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-diphenyl-6-thiophen-2-ylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2S/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-18(23-21)19-12-7-13-24-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCIRCBFWLRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408661
Record name 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65439-00-1
Record name 2H-Pyran-2-one, 3,4-diphenyl-6-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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